3-Aminoisothiazole-4-carboxylic acid hydrochloride
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Overview
Description
3-Aminoisothiazole-4-carboxylic acid hydrochloride is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminoisothiazole-4-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thiosemicarbazide with α-haloketones, followed by cyclization to form the isothiazole ring. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
3-Aminoisothiazole-4-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted isothiazoles .
Scientific Research Applications
3-Aminoisothiazole-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Aminoisothiazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
- 4-Aminoisothiazole-3-carboxylic acid hydrochloride
- 2-Aminothiazole derivatives
- Thiazolidine derivatives
Uniqueness
3-Aminoisothiazole-4-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the isothiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C4H5ClN2O2S |
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Molecular Weight |
180.61 g/mol |
IUPAC Name |
3-amino-1,2-thiazole-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C4H4N2O2S.ClH/c5-3-2(4(7)8)1-9-6-3;/h1H,(H2,5,6)(H,7,8);1H |
InChI Key |
KNRCFNCSDWHZIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NS1)N)C(=O)O.Cl |
Origin of Product |
United States |
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